A Comprehensive Technical Guide to 3-Chloro-2-hydroxybenzonitrile
A Comprehensive Technical Guide to 3-Chloro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-hydroxybenzonitrile, with the CAS Number 13073-27-3 , is a halogenated aromatic nitrile of significant interest in medicinal chemistry and organic synthesis.[1] Its multifunctional structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and potential pharmaceutical agents. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, tailored for professionals in research and drug development.
Chemical and Physical Properties
3-Chloro-2-hydroxybenzonitrile is a solid at room temperature with limited solubility in water but is soluble in common organic solvents.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13073-27-3 | [1] |
| Molecular Formula | C₇H₄ClNO | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 95 - 97 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in common organic solvents | [2] |
| Synonyms | 2-Chloro-6-cyanophenol | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis of 3-Chloro-2-hydroxybenzonitrile
Materials:
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2-Hydroxybenzonitrile (Salicylonitrile)
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in anhydrous dichloromethane under a nitrogen atmosphere.
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Cool the solution in an ice bath to 0 °C.
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Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
The crude 3-Chloro-2-hydroxybenzonitrile can be purified by recrystallization.
Materials:
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Crude 3-Chloro-2-hydroxybenzonitrile
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Ethanol or a mixture of ethyl acetate and hexane
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Erlenmeyer flask
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Hot plate
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent system) in an Erlenmeyer flask.
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Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain pure 3-Chloro-2-hydroxybenzonitrile.
Analytical Characterization
The identity and purity of the synthesized 3-Chloro-2-hydroxybenzonitrile can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the compound and confirm its molecular weight.
Typical GC-MS Parameters:
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GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C).
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Injector Temperature: 250 °C.
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Carrier Gas: Helium.
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MS Detector: Electron Ionization (EI) at 70 eV.
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Scan Range: 40-400 m/z.
Spectroscopic Data
Applications in Drug Development
Hydroxybenzonitrile derivatives are recognized as important intermediates in the synthesis of pharmacologically active molecules. The presence of the hydroxyl, nitrile, and chloro functional groups on 3-Chloro-2-hydroxybenzonitrile provides multiple reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery.
Derivatives of closely related compounds, such as 5-chloro-2-hydroxybenzonitrile, have been shown to possess antibacterial and antifungal properties. The biological activity of these compounds is influenced by the nature and position of the substituents on the aromatic ring. This suggests that 3-Chloro-2-hydroxybenzonitrile could serve as a starting material for the development of novel antimicrobial agents.
Visualizations
Synthetic Pathway
Caption: Synthetic route for 3-Chloro-2-hydroxybenzonitrile.
General Experimental Workflow
Caption: A general workflow for the synthesis and analysis of chemical compounds.
